molecular formula C16H16ClNO3 B14527685 N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide CAS No. 62539-44-0

N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide

Cat. No.: B14527685
CAS No.: 62539-44-0
M. Wt: 305.75 g/mol
InChI Key: WZKRFWJLNUOXML-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenoxyethyl chain, which is further substituted with a chloro and methoxy group

Properties

CAS No.

62539-44-0

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

N-[2-(4-chloro-3-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C16H16ClNO3/c1-20-15-11-13(7-8-14(15)17)21-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)

InChI Key

WZKRFWJLNUOXML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCNC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide typically involves the reaction of 4-chloro-3-methoxyphenol with 2-bromoethylbenzamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoethylbenzamide, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chloro-3-methoxyphenoxy)ethyl]benzamide is unique due to the presence of both chloro and methoxy substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

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